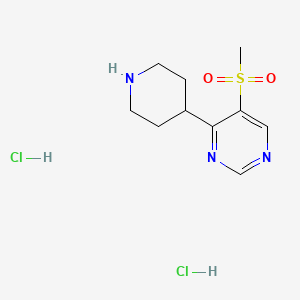

4,6-dichloro-2,3-dihydro-1H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . Its IUPAC name is 4,6-dichloro-1-indanol .

Molecular Structure Analysis

The InChI code for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is 1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

4,6-Dichloro-2,3-dihydro-1H-inden-1-ol: A Comprehensive Analysis:

Volume-Regulated Anion Channel Blocker

This compound is known as DCPIB and is a reversible and highly selective blocker of volume-regulated anion channels (VRAC or VSOAC). It significantly inhibits hypotonic solution-induced Cl current in calf pulmonary artery endothelial cells, with minimal effect on other ion channels .

Potential NMDA Receptor Antagonist

There is a synthetic procedure for preparing indole-2,3-dione derivatives of this compound, which are considered potential NMDA receptor glycine site antagonists. This suggests its possible application in pharmacology for neurological conditions .

Chemical Synthesis and Characterization

The compound’s CAS number is 1188143-94-3, and it has been used in chemical synthesis and characterization studies. It’s available for research purposes and has related peer-reviewed papers and technical documents .

Oxidation Reactions Mediator

While not directly related to 4,6-dichloro-2,3-dihydro-1H-inden-1-ol, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a widely used quinone that mediates hydride transfer reactions. This indicates that dichloro compounds can play a role in oxidation processes .

Biologically Active Small Molecules

Chloride ion replacement in certain compounds can lead to biologically active small molecules with antimalarial, antimicrobial, anti-cancer, and anti-viral activities. This suggests potential research applications for 4,6-dichloro derivatives in creating new therapeutic agents .

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dichloro-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMJJJUNFVBXJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)

![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)